Glaucogenin C mono-D-thevetoside

描述

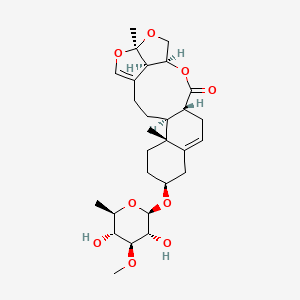

Structure

3D Structure

属性

IUPAC Name |

(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O9/c1-14-22(29)24(32-4)23(30)26(35-14)36-17-9-10-27(2)16(11-17)6-7-18-19(27)8-5-15-12-33-28(3)21(15)20(13-34-28)37-25(18)31/h6,12,14,17-24,26,29-30H,5,7-11,13H2,1-4H3/t14-,17+,18-,19+,20-,21-,22-,23-,24+,26+,27+,28+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZJWPGSJWUHPT-FJUGQGNPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4CC=C3C2)C)C)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CCC5=CO[C@@]6([C@H]5[C@@H](CO6)OC(=O)[C@@H]4CC=C3C2)C)C)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Natural Sources of Glaucogenin C mono-D-thevetoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucogenin C mono-D-thevetoside is a cardenolide, a type of cardiac glycoside characterized by a steroidal aglycone linked to a sugar moiety. Cardiac glycosides are a diverse class of naturally occurring compounds that have been historically used in the treatment of heart conditions.[1][2][3] More recently, their potential as anticancer agents has garnered significant interest due to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This technical guide provides an in-depth overview of the natural sources of this compound, including quantitative data where available, detailed experimental protocols for its isolation and characterization, and an illustrative representation of its presumed signaling pathway.

Quantitative Data on Cardiac Glycosides in Relevant Plant Species

Direct quantitative analysis of this compound in its source plants is not extensively reported in available scientific literature. However, to provide a framework for understanding the typical abundance of related cardiac glycosides in the Asclepiadaceae family, the following table summarizes quantitative data for other relevant compounds isolated from Pergularia tomentosa and Nerium oleander. This data is indicative of the concentrations that might be expected for this compound.

| Cardiac Glycoside | Plant Source | Plant Part | Concentration/Yield | Reference |

| Odoroside H | Nerium oleander | Stem (Winter) | 244.8 µg/g | [8] |

| Odoroside A | Nerium oleander | Stem (Summer) | 231.4 µg/g | [8] |

| Oleandrin | Nerium oleander | Leaf (Rainy Season) | 703.9 µg/g | [8] |

| Calactin | Pergularia tomentosa | Leaves | Not specified | [9] |

| Calotropagenin | Pergularia tomentosa | Stems | Not specified | [9] |

Note: The absence of specific quantitative data for this compound highlights a research gap and an opportunity for further phytochemical investigation of Cynanchum glaucescens and other potential source plants.

Experimental Protocols

The following is a generalized protocol for the extraction, isolation, and identification of cardiac glycosides from plant material, which can be adapted for this compound.

Extraction

-

Plant Material Preparation: Air-dry the roots or aerial parts of the plant material (e.g., Cynanchum glaucescens) at room temperature and then grind into a fine powder.

-

Maceration: Macerate the powdered plant material with a solvent system such as methanol (B129727) or a mixture of methanol and water (e.g., 80% methanol) at room temperature for 24-48 hours with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

Isolation and Purification

-

Solvent-Solvent Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to separate compounds based on their polarity. Cardiac glycosides are typically found in the more polar fractions (chloroform and ethyl acetate).

-

Column Chromatography: Subject the cardiac glycoside-rich fraction to column chromatography on silica (B1680970) gel.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of chloroform and methanol is commonly used. Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 98:2, 95:5, 90:10, etc.).

-

-

Thin Layer Chromatography (TLC): Monitor the fractions obtained from column chromatography using TLC plates coated with silica gel.

-

Developing Solvent: A mixture of chloroform and methanol (e.g., 9:1 v/v).

-

Visualization: Spray the plates with a solution of 10% sulfuric acid in ethanol (B145695) and heat at 110°C for 5-10 minutes. Cardiac glycosides will appear as characteristic colored spots.

-

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the compound of interest using preparative or semi-preparative HPLC.[10][11]

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase system.

-

Detection: UV detection at 220 nm.

-

Structure Elucidation

The structure of the isolated compound can be elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the complete chemical structure of the aglycone and the sugar moiety, as well as their linkage.

Signaling Pathway

Cardiac glycosides are known to induce apoptosis in cancer cells primarily through the inhibition of the Na+/K+-ATPase pump. This inhibition leads to a cascade of intracellular events culminating in programmed cell death. The following diagram illustrates a plausible signaling pathway for this compound-induced apoptosis.

Caption: Proposed signaling pathway for cardiac glycoside-induced apoptosis.

Experimental Workflow

The overall process from plant material to pure compound and biological testing can be summarized in the following workflow diagram.

Caption: General workflow for the isolation and analysis of this compound.

References

- 1. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiac glycosides: structural diversity, chemical ecology, bioactivity, and artificial synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents [mdpi.com]

- 4. Paichien(Cynanchum glaucescens)Stories About Chinese Herbal Medicine(21) - Taiwan Panorama [taiwan-panorama.com]

- 5. pfaf.org [pfaf.org]

- 6. Cynanchum glaucescens (Decne.) Hand.-Mazz. | Plants of the World Online | Kew Science [powo.science.kew.org]

- 7. Cynanchum glaucescens in Flora of China @ efloras.org [efloras.org]

- 8. Quantitative evaluation of cardiac glycosides and their seasonal variation analysis in Nerium oleander using UHPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Qualitative and Quantitative HPLC-Analysis of Cardiac Glycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "Quantitative Analysis of Cardiac Glycosides in Digitalis purpurea and " by David Grossens [digitalcommons.hope.edu]

The Biosynthesis of Glaucogenin C mono-D-thevetoside: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucogenin C mono-D-thevetoside is a cardiac glycoside, a class of naturally occurring compounds with significant pharmacological interest due to their effects on cardiac muscle. The biosynthesis of this complex molecule involves a multi-step pathway, beginning with sterol precursors and culminating in a specific glycosylation event. While the complete enzymatic sequence for this compound is not fully elucidated in current literature, this guide synthesizes the available knowledge on cardenolide biosynthesis to present a putative pathway. This document outlines the key enzymatic steps, provides methodologies for experimental investigation, and includes visualizations to facilitate a deeper understanding of this intricate biochemical process.

Introduction to Cardenolide Biosynthesis

Cardenolides are a group of steroids characterized by a C23 steroid nucleus and a five-membered lactone ring attached at the C-17 position. Their biological activity is primarily mediated by the inhibition of the Na+/K+-ATPase pump. The biosynthesis of these compounds is a complex process that can be broadly divided into two major stages: the formation of the aglycone (the steroid portion) and the subsequent glycosylation, which modifies the compound's solubility, stability, and bioactivity.

This compound consists of the aglycone Glaucogenin C and the sugar moiety D-thevetose. The biosynthesis is understood to follow the general pathway of cardenolide formation, which originates from the metabolism of sterols.

The Putative Biosynthetic Pathway of Glaucogenin C

The proposed biosynthetic pathway for this compound begins with the ubiquitous plant sterols, cholesterol or phytosterols (B1254722). The pathway can be conceptualized in the following stages:

Stage 1: Formation of the Pregnenolone Precursor

The initial step involves the conversion of cholesterol or phytosterols into pregnenolone. This reaction is catalyzed by a cytochrome P450 enzyme from the CYP87A family.[1][2] This is a critical entry point into the biosynthesis of all steroid hormones and related compounds in plants.

Stage 2: Conversion of Pregnenolone to the Cardenolide Aglycone (Glaucogenin C)

Following the formation of pregnenolone, a series of enzymatic modifications, including oxidations, reductions, and hydroxylations, are required to produce the Glaucogenin C aglycone. While the precise sequence and enzymes for Glaucogenin C are not yet identified, the well-studied biosynthesis of digitoxigenin (B1670572) in Digitalis lanata provides a valuable model. Key enzyme families implicated in this stage include:

-

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is involved in the modification of the steroid A-ring.[3]

-

Progesterone 5β-Reductase (P5βR): This enzyme is crucial for establishing the characteristic cis-fusion of the A and B rings of the steroid nucleus.[3]

-

Cytochrome P450 Monooxygenases (CYPs): These enzymes are responsible for various hydroxylation and oxidation reactions at different positions on the steroid core to form the specific structure of Glaucogenin C.

The chemical structure of Glaucogenin C is C21H28O5, distinguishing it from other cardenolide aglycones like cannogenin (B1252837) (C23H32O5).[3][4]

Stage 3: Glycosylation of Glaucogenin C

The final step in the biosynthesis of this compound is the attachment of a D-thevetose sugar molecule to the Glaucogenin C aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT) . In the genus Thevetia, thevetose is typically the first sugar moiety added to the aglycone.[5][6][7] The sugar donor for this reaction is an activated form of thevetose, likely UDP-D-thevetose.

The overall putative pathway is depicted in the following diagram:

Experimental Protocols for Pathway Elucidation

To fully characterize the biosynthetic pathway of this compound, a combination of biochemical, molecular, and analytical techniques is required.

Identification of Intermediates

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Plant Material Extraction: Extract metabolites from various tissues of the source plant (e.g., Thevetia species) using a suitable solvent system (e.g., methanol/water).

-

Chromatographic Separation: Separate the extracted metabolites using a reverse-phase HPLC column.

-

Mass Spectrometry Analysis: Analyze the eluting compounds using a high-resolution mass spectrometer. Fragmentation patterns (MS/MS) can be used to identify known cardenolides and tentatively identify novel intermediates based on mass shifts corresponding to specific enzymatic reactions (e.g., hydroxylation, reduction).[1][8]

Enzyme Identification and Characterization

Methodology: Transcriptome Analysis and Enzyme Assays

-

RNA Sequencing: Perform RNA sequencing (RNA-Seq) on tissues actively producing this compound. To enhance the expression of biosynthetic genes, plants can be treated with elicitors like methyl jasmonate.[2][9]

-

Candidate Gene Identification: Identify candidate genes for the biosynthetic pathway by searching the transcriptome data for homologs of known cardenolide biosynthetic enzymes (e.g., CYPs, 3β-HSD, P5βR, UGTs).

-

Heterologous Expression: Clone the candidate genes into an expression vector and express the recombinant proteins in a suitable host system (e.g., E. coli, yeast).

-

Enzyme Assays: Purify the recombinant enzymes and perform in vitro assays with putative substrates identified through LC-MS/MS analysis. The formation of the expected product can be monitored by LC-MS.

The following workflow illustrates the process of identifying and characterizing a candidate glycosyltransferase:

Quantitative Data

Currently, there is a lack of specific quantitative data for the biosynthesis of this compound in the public domain. The following table outlines the types of quantitative data that should be collected during the experimental elucidation of this pathway.

| Parameter | Description | Experimental Method |

| Enzyme Kinetics (Km, Vmax, kcat) | Michaelis-Menten constants for each enzyme with its substrate(s). | In vitro enzyme assays with varying substrate concentrations. |

| Intermediate Concentrations | The steady-state concentrations of biosynthetic intermediates in plant tissues. | Quantitative LC-MS analysis of plant extracts. |

| Product Yield | The overall efficiency of the conversion of precursor to the final product. | Isotopic labeling studies and metabolic flux analysis. |

| Gene Expression Levels | Relative transcript abundance of biosynthetic genes in different tissues or under different conditions. | Quantitative real-time PCR (qRT-PCR). |

Regulatory Mechanisms

The biosynthesis of cardenolides is often regulated by plant hormones and stress responses. Transcriptome analysis of Thevetia peruviana has shown that the application of methyl jasmonate, a plant stress hormone, leads to the upregulation of genes involved in cardiac glycoside biosynthesis, including UDP-glycosyltransferases.[2][9] This suggests that the pathway is inducible and likely plays a role in the plant's defense against herbivores and pathogens.

The regulatory network likely involves transcription factors that are activated by jasmonate signaling, which in turn bind to the promoter regions of the biosynthetic genes, activating their transcription.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process that is fundamental to understanding the production of this pharmacologically active compound. While the general outline of cardenolide biosynthesis provides a strong framework, further research is needed to identify the specific enzymes and intermediates in the formation of Glaucogenin C and its subsequent glycosylation with D-thevetose. The experimental approaches outlined in this guide provide a roadmap for the complete elucidation of this pathway. A thorough understanding of the biosynthetic and regulatory mechanisms will be invaluable for the potential biotechnological production of this and other valuable cardiac glycosides for therapeutic use.

References

- 1. Profiling and structural analysis of cardenolides in two species of Digitalis using liquid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Transcriptome analysis of Thevetia peruviana cell suspensions treated with methyl jasmonate reveals genes involved in phenolics, flavonoids and cardiac glycosides biosynthesis [frontiersin.org]

- 3. Cannogenin | C23H32O5 | CID 12302396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Glaucogenin C | C21H28O5 | CID 44584797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thevetia thevetioides Cardenolide and Related Cardiac Glycoside Profile in Mature and Immature Seeds by High-Resolution Thin-Layer Chromatography (HPTLC) and Quadrupole Time of Flight-Tandem Mass Spectrometry (Q-TOF MS/MS) Reveals Insights of the Cardenolide Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thevetia thevetioides Cardenolide and Related Cardiac Glycoside Profile in Mature and Immature Seeds by High-Resolution… [ouci.dntb.gov.ua]

- 7. Thevetia thevetioides Cardenolide and Related Cardiac Glycoside Profile in Mature and Immature Seeds by High-Resolution Thin-Layer Chromatography (HPTLC) and Quadrupole Time of Flight–Tandem Mass Spectrometry (Q-TOF MS/MS) Reveals Insights of the Cardenolide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Transcriptome analysis of Thevetia peruviana cell suspensions treated with methyl jasmonate reveals genes involved in phenolics, flavonoids and cardiac glycosides biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Glaucogenin C mono-D-thevetoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucogenin C mono-D-thevetoside is a cardiac glycoside, a class of naturally occurring steroid-like compounds that have been historically used in the treatment of heart conditions. Emerging research has highlighted the potential of cardiac glycosides, including this compound, as promising therapeutic agents in other areas, notably in oncology. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its analysis and evaluation of its biological activity. This document is intended to serve as a foundational resource for researchers and professionals involved in the study and development of this compound for potential therapeutic applications.

Physicochemical Properties

This compound is a complex molecule with a steroidal core, characteristic of the cardenolide family. The presence of a mono-D-thevetoside sugar moiety attached to the aglycone, Glaucogenin C, significantly influences its solubility, bioavailability, and pharmacokinetic profile.

| Property | Value | Reference |

| CAS Number | 849201-84-9 | [1] |

| Molecular Formula | C₂₈H₄₀O₉ | [1] |

| Molecular Weight | 520.63 g/mol | [1] |

| Appearance | White to off-white powder | |

| Purity | Typically >98% (commercially available) | |

| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO. Limited solubility in water. |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of the properties and activity of this compound. The following sections outline methodologies for its isolation, characterization, and biological evaluation.

Isolation and Purification

This compound is typically isolated from plant sources. The following is a general workflow for its extraction and purification.

Protocol:

-

Extraction: Dried and powdered plant material is exhaustively extracted with a polar solvent such as methanol or ethanol at room temperature.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. This is typically performed sequentially with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Cardiac glycosides are often enriched in the ethyl acetate or n-butanol fractions.

-

Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate different glycosides.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a C18 reversed-phase column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or methanol and water.

Structural Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of natural products.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR spectra are typically acquired with a spectral width of 0-12 ppm.

-

¹³C NMR spectra are typically acquired with a spectral width of 0-220 ppm.

Data Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

-

Assign the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak.

-

Analyze the coupling constants (J) in Hertz (Hz) from the ¹H NMR spectrum to determine the stereochemistry.

-

Use 2D NMR data to establish the connectivity of protons and carbons and to confirm the overall structure, including the aglycone and the sugar moiety, and the glycosidic linkage.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Sample Preparation:

-

Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution can be directly infused into the mass spectrometer or introduced via an HPLC system.

Data Acquisition:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Acquire spectra in both positive and negative ion modes.

-

Perform tandem MS (MS/MS) experiments to obtain fragmentation data.

Data Analysis:

-

Determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the elemental composition.

-

Analyze the fragmentation pattern to identify characteristic losses, such as the sugar moiety, water, and other functional groups, which helps in confirming the structure.

Biological Activity and Mechanism of Action

Cardiac glycosides are known to exert their biological effects primarily through the inhibition of the Na⁺/K⁺-ATPase pump. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the sodium-calcium exchanger. This cascade of events is responsible for the cardiotonic effects and is also implicated in the anticancer activity of these compounds.

Cytotoxicity Assays

The cytotoxic effects of this compound against cancer cell lines can be evaluated using various in vitro assays.

3.1.1. MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

3.1.2. Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5 minutes and carefully transfer the supernatant to a new plate.

-

LDH Reaction: Add the LDH reaction mixture (commercially available kit) to the supernatant.

-

Absorbance Measurement: Incubate as per the manufacturer's instructions and measure the absorbance at the recommended wavelength.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to control wells (untreated cells for minimum LDH release and lysed cells for maximum LDH release).

Enzyme Inhibition Assays

The inhibitory activity of this compound against specific enzymes can be determined using appropriate assays.

General Protocol for α-Glucosidase Inhibition:

-

Reagent Preparation: Prepare α-glucosidase enzyme solution, substrate solution (e.g., p-nitrophenyl-α-D-glucopyranoside), and buffer solution (e.g., phosphate (B84403) buffer, pH 6.8).

-

Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of this compound for a specific time.

-

Reaction Initiation: Add the substrate to initiate the reaction.

-

Absorbance Measurement: Monitor the increase in absorbance at 405 nm due to the formation of p-nitrophenol at regular intervals.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Quantitative Data

While specific quantitative data for this compound is not extensively available in the public domain, the following table provides representative data for related cardiac glycosides to offer a comparative context.

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Digoxin | PC-3 | MTT | 0.08 | |

| Ouabain | A549 | MTT | 0.05 | |

| Digitoxin | HeLa | MTT | 0.03 |

Conclusion

This compound represents a promising natural product with potential for further investigation as a therapeutic agent. This guide provides a comprehensive collection of its known properties and standardized protocols to facilitate consistent and reproducible research. Further studies are warranted to fully elucidate its specific biological activities, mechanisms of action, and potential for clinical development. The detailed methodologies and data presented herein are intended to support and guide these future research endeavors.

References

Glaucogenin C mono-D-thevetoside CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological activities of Glaucogenin C mono-D-thevetoside, a C21 steroidal glycoside. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a naturally occurring steroid compound that has been isolated from the roots of plants such as Cynanchum stauntonii and Vincetoxicum glaucescens. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 849201-84-9 | [1][2][3] |

| Molecular Formula | C28H40O9 | [2][3] |

| Molecular Weight | 520.63 g/mol | [2] |

Biological Activity: Cytotoxicity

Recent studies have begun to elucidate the biological activities of C21 steroidal glycosides isolated from Cynanchum stauntonii. Research has demonstrated that some of these compounds exhibit cytotoxic effects against various cancer cell lines. While specific studies focusing solely on this compound are limited, a key study investigated the cytotoxic properties of a panel of five C21 steroidal glycosides isolated from Cynanchum stauntonii, which included this compound (referred to as compound 4 in the study).

The study evaluated the inhibitory activities of these compounds against human lung carcinoma (A549), human hepatoma (HepG2), and murine breast cancer (4T1) cell lines. The results indicated that this compound (compound 4) displayed notable inhibitory activity, particularly against the HepG2 cell line.[1]

The quantitative data from these cytotoxicity assays are presented below.

| Cell Line | IC50 (μM) of this compound |

| A549 (Human Lung Carcinoma) | 26.82 |

| HepG2 (Human Hepatoma) | 12.24 |

| 4T1 (Murine Breast Cancer) | 44.12 |

Mechanism of Action: Induction of Apoptosis

Further investigation into the mechanism underlying the cytotoxic effects of this compound revealed its ability to induce apoptosis in HepG2 cells. The study demonstrated that treatment with this compound led to:

-

Cell Cycle Arrest: It induced G1 phase arrest in the cell cycle of HepG2 cells.[1]

-

Modulation of Apoptotic Proteins: The compound upregulated the expression of key pro-apoptotic proteins, including caspases-3 and -9, as well as Bax. Concurrently, it downregulated the expression of the anti-apoptotic protein Bcl-2.[1]

This evidence suggests that this compound exerts its cytotoxic effects by triggering the intrinsic apoptotic pathway.

Below is a diagram illustrating the proposed apoptotic signaling pathway initiated by this compound.

Caption: Apoptotic signaling pathway induced by this compound.

Experimental Protocols

This section details the methodologies employed in the key study that evaluated the cytotoxic activity of this compound.

Isolation of this compound

The isolation and purification of this compound from Cynanchum stauntonii involved standard phytochemical techniques. While the specific details of the extraction and isolation of this particular compound in the cited study are part of a larger group of compounds, a general workflow for isolating C21 steroidal glycosides is as follows:

Caption: A generalized workflow for the isolation of C21 steroidal glycosides.

Cell Culture

The human cancer cell lines A549, HepG2, and 4T1 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The experimental steps are outlined below:

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10^4 cells/mL and incubated for 24 hours.

-

Compound Treatment: The cells were then treated with various concentrations of this compound and incubated for an additional 48 hours.

-

MTT Addition: After the treatment period, 20 μL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The supernatant was removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Caption: A workflow diagram of the MTT cytotoxicity assay.

Future Perspectives

The demonstrated cytotoxic and pro-apoptotic activities of this compound in cancer cell lines suggest its potential as a lead compound for the development of novel anticancer agents.[1] Further research is warranted to explore its efficacy and safety in preclinical animal models, to fully elucidate its mechanism of action, and to investigate its structure-activity relationships. The broader class of C21 steroidal glycosides from Cynanchum species also represents a rich source for the discovery of new therapeutic agents.

References

The Enigmatic Cardenolide: A Technical Guide to Glaucogenin C mono-D-thevetoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucogenin C mono-D-thevetoside is a cardenolide, a class of naturally occurring steroid glycosides, first identified in Asclepias glaucophylla. While specific research on this particular compound is limited, this guide synthesizes the available information and provides a framework for its study based on established knowledge of related cardiac glycosides. This document outlines a probable path to its isolation, its known physicochemical properties, and its presumed biological activity centered on the inhibition of the Na+/K+-ATPase pump, a mechanism with significant therapeutic implications.

Discovery and Sourcing

This compound was first reported as a constituent of Asclepias glaucophylla in a 1978 study by Abe and Yamauchi. The Asclepias genus, commonly known as milkweeds, is a rich source of diverse cardenolides. These compounds are believed to play a defensive role for the plant against herbivores.

Physicochemical Properties

Limited specific data for this compound is publicly available. The table below summarizes the known information. Further characterization would require re-isolation and comprehensive spectroscopic analysis.

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₀O₉ | Generic Compound Databases |

| Molecular Weight | 520.63 g/mol | Generic Compound Databases |

| CAS Number | 849201-84-9 | Generic Compound Databases |

Experimental Protocols: A Generalized Approach to Isolation

While the specific protocol for the isolation of this compound from the original literature is not readily accessible, a general methodology for the extraction and purification of cardenolides from Asclepias species can be outlined. This serves as a foundational protocol for researchers aiming to isolate this and similar compounds.[1][2][3]

Extraction of Crude Glycosides

-

Plant Material Preparation: Dried and powdered aerial parts of Asclepias glaucophylla are the starting material.

-

Solvent Extraction: The powdered plant material is exhaustively extracted with a polar solvent, typically methanol (B129727) or a methanol-water mixture, at room temperature.[3] This process is repeated multiple times to ensure complete extraction of the glycosides.

-

Concentration: The combined extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning. Typically, this involves dissolving the extract in a water-methanol mixture and partitioning against a non-polar solvent like n-hexane to remove lipids and other non-polar compounds. The aqueous methanol layer, containing the more polar glycosides, is retained.

Purification of this compound

-

Column Chromatography (Initial Separation): The concentrated aqueous methanol extract is subjected to column chromatography on silica (B1680970) gel. Elution is performed with a gradient of increasing polarity, for example, a chloroform-methanol or ethyl acetate-methanol solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (pHPLC) (Fine Purification): Fractions containing compounds with similar polarity to this compound are pooled and further purified by preparative HPLC, often on a reversed-phase column (e.g., C18). A typical mobile phase would be a gradient of acetonitrile (B52724) and water.

-

Crystallization: The purified fraction containing this compound is concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol-ether) to yield the pure compound.

Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet (UV) Spectroscopy: To identify chromophores.

Biological Activity and Signaling Pathway

Specific biological activity studies on this compound are not available in the public domain. However, as a cardenolide, its primary mechanism of action is expected to be the inhibition of the Na+/K+-ATPase pump.[4][5][6]

Inhibition of Na+/K+-ATPase

The Na+/K+-ATPase is an essential transmembrane protein that maintains the electrochemical gradients of sodium and potassium ions across the cell membrane.[6] Cardenolides bind to the alpha subunit of this pump, inhibiting its function.[4] This inhibition leads to an increase in intracellular sodium concentration.

Downstream Signaling Effects

The disruption of the sodium gradient has several downstream consequences:

-

Increased Intracellular Calcium: The increased intracellular sodium concentration alters the activity of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium levels.

-

Activation of Signaling Cascades: The Na+/K+-ATPase also functions as a signaling scaffold.[4] Its inhibition can trigger various intracellular signaling pathways, including those involving Src kinase and the epidermal growth factor receptor (EGFR), which can affect cell proliferation and survival.[4]

-

Cytotoxic Effects: In cancer cells, the sustained disruption of ion homeostasis and activation of certain signaling pathways can lead to cell cycle arrest and apoptosis.[7] Several studies have demonstrated the cytotoxic effects of various cardenolides on different cancer cell lines.[7][8]

Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation and characterization of this compound.

Putative Signaling Pathway

Caption: Putative signaling cascade initiated by this compound.

Future Directions

The dearth of specific research on this compound presents a significant opportunity for further investigation. Key areas for future research include:

-

Re-isolation and Full Spectroscopic Characterization: To confirm its structure and provide a complete dataset for future studies.

-

In-depth Biological Activity Screening: To assess its cytotoxic activity against a panel of cancer cell lines and to explore other potential therapeutic effects.

-

Elucidation of Specific Signaling Pathways: To determine the precise downstream effects of its interaction with the Na+/K+-ATPase in different cell types.

-

Pharmacokinetic and Pharmacodynamic Studies: To evaluate its potential as a drug candidate.

This technical guide provides a comprehensive overview based on the currently available information for this compound and the broader class of cardiac glycosides. It is intended to serve as a valuable resource for researchers embarking on the study of this and other related natural products.

References

- 1. "Extraction and Quantification of Cardiac Glycosides from Asclepias vir" by Gary George III [lair.etamu.edu]

- 2. CN107158058A - The extracting method of cardiac glycoside general glycoside - Google Patents [patents.google.com]

- 3. New Structures, Spectrometric Quantification, and Inhibitory Properties of Cardenolides from Asclepias curassavica Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cardenolide Glycoside Acovenoside A Interferes with Epidermal Growth Factor Receptor Trafficking in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Relative Selectivity of Plant Cardenolides for Na+/K+-ATPases From the Monarch Butterfly and Non-resistant Insects [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic cardiac glycosides and other compounds from Asclepias syriaca - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Glaucogenin C mono-D-thevetoside in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucogenin C mono-D-thevetoside, a cardenolide glycoside identified from medicinal plants utilized in traditional medicine, is a subject of growing interest within the scientific community. This technical guide provides a comprehensive overview of its chemical properties, traditional medicinal uses, and known biological activities. The document details plausible experimental protocols for its isolation and characterization and discusses its putative mechanism of action through the inhibition of the Na+/K+-ATPase pump, a hallmark of cardenolides. While specific quantitative biological data for this particular glycoside remains limited in publicly accessible literature, this guide consolidates the existing knowledge on structurally related compounds from the same plant sources to infer its potential therapeutic applications and guide future research endeavors.

Introduction

Traditional medicine has long utilized plants from the Apocynaceae family, such as those from the Periploca and Cynanchum genera, to treat a variety of ailments, including inflammatory conditions like rheumatoid arthritis.[1][2] Phytochemical investigations into these plants have revealed a rich diversity of bioactive secondary metabolites, prominent among them being cardenolide glycosides. This compound is one such compound, a steroid glycoside that has been isolated from Cynanchum stauntonii.[3] This guide aims to provide a detailed technical overview of this compound, synthesizing available information for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a steroid glycoside with the following properties:

| Property | Value | Reference |

| Chemical Name | This compound | [4] |

| CAS Number | 849201-84-9 | [4] |

| Molecular Formula | C28H40O9 | [4] |

| Molecular Weight | 520.63 g/mol | [4] |

Traditional Medicine Context

Plants containing this compound and related cardenolide glycosides, such as Periploca sepium and Cynanchum stauntonii, have a history of use in traditional Chinese medicine.[1][5] The root bark of P. sepium, known as "Xiang-Jia-Pi," has been traditionally used for its anti-inflammatory properties in the treatment of rheumatoid arthritis.[2] The presence of cardenolides in these plants is believed to contribute significantly to their therapeutic effects.

Biological Activity and Mechanism of Action

The biological activity of this compound is inferred from its classification as a cardenolide glycoside and from studies on related compounds isolated from the same plant sources.

Inhibition of Na+/K+-ATPase

The primary mechanism of action for cardenolides is the inhibition of the Na+/K+-ATPase enzyme, an ion pump essential for maintaining the electrochemical gradients across cell membranes.[6] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium ions. This cascade of events is responsible for the cardiotonic effects of digitalis glycosides and is also implicated in the cytotoxic and other biological activities of cardenolides.

Signaling Pathway of Cardenolide-Induced Cytotoxicity

Caption: Putative signaling pathway of cardenolide-induced apoptosis.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic effects of cardenolide glycosides isolated from Cynanchum and Periploca species against various cancer cell lines. For instance, other C21 steroidal glycosides from Cynanchum stauntonii have shown inhibitory activities against A549, HepG2, and 4T1 cell lines, with one compound exhibiting an IC50 value of 12.24 µM against HepG2 cells.[1] These compounds can induce apoptosis through the upregulation of pro-apoptotic proteins like caspases-3, -9, and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[1] While specific IC50 values for this compound are not available, its structural similarity to other cytotoxic cardenolides suggests it likely possesses similar properties.

Anti-inflammatory Activity

The traditional use of plants containing this compound for inflammatory conditions is supported by modern scientific studies on related compounds. Steroidal glycosides from Cynanchum stauntonii have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated murine macrophage cells, indicating potential anti-inflammatory effects.[7]

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound is not available in the reviewed literature, a general methodology can be constructed based on the isolation of other steroidal glycosides from Cynanchum stauntonii.[5]

Extraction and Isolation

-

Plant Material : Dried and powdered roots of Cynanchum stauntonii.

-

Extraction : The powdered plant material is typically extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning : The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol to separate compounds based on polarity. Cardenolide glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

Chromatography : The bioactive fractions are subjected to repeated column chromatography.

-

Silica Gel Column Chromatography : Elution with a gradient of chloroform (B151607) and methanol (B129727) is a common first step.

-

Reverse-Phase C18 Column Chromatography : Further purification is achieved using a methanol-water gradient.

-

Preparative High-Performance Liquid Chromatography (HPLC) : Final purification to yield the pure compound is often performed on a C18 column with an acetonitrile-water or methanol-water mobile phase.

-

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The structure of the isolated compound would be determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide information about the sugar and aglycone moieties.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are essential for determining the connectivity of atoms and the stereochemistry of the molecule.[9]

-

Acid Hydrolysis : To identify the sugar moiety, the glycoside can be hydrolyzed, and the resulting sugar compared to known standards using techniques like GC-MS after derivatization.[5]

Future Directions and Conclusion

This compound represents a potentially valuable natural product with a foundation in traditional medicine. However, to fully understand its therapeutic potential, further research is critically needed. Future studies should focus on:

-

Quantitative Biological Evaluation : Determining the IC50 or EC50 values of the pure compound in various assays (e.g., cytotoxicity against a panel of cancer cell lines, anti-inflammatory assays).

-

Detailed Mechanism of Action Studies : Investigating the specific downstream signaling pathways affected by this compound beyond Na+/K+-ATPase inhibition.

-

In Vivo Studies : Evaluating the efficacy and toxicity of the compound in animal models of relevant diseases.

-

Complete Spectroscopic Data Publication : Publishing the full 1D and 2D NMR and high-resolution mass spectrometry data to serve as a reference for future identification.

References

- 1. C21 steroidal glycosides from Cynanchum stauntonii induce apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hirundigenin type C21 steroidal glycosides from Cynanchum stauntonii and their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Steroids from the roots of Cynanchum stauntonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Three New Steroidal Glycosides from the Roots of Cynanchum stauntonii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Biological Profile of Glaucogenin C mono-D-thevetoside: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a focused exploration of the biological activities of Glaucogenin C mono-D-thevetoside. Due to the limited availability of specific research on this particular cardiac glycoside, this document synthesizes the known information and, where relevant, draws parallels with structurally similar compounds to provide a foundational understanding for future research and development.

Core Compound Identity

This compound is a cardiac glycoside with the chemical formula C₂₈H₄₀O₉ and a molecular weight of 520.63.[1] Its structure is characterized by a steroidal aglycone, Glaucogenin C, attached to a single D-thevetose sugar moiety. The specific biological functions and mechanisms of action of this compound are not extensively documented in publicly available scientific literature.

Biological Activity: An Overview

Detailed studies quantifying the specific biological activities of this compound are scarce. However, cardiac glycosides as a class are well-known for their effects on cardiac muscle and their potential as therapeutic agents, primarily in the treatment of heart conditions. Their mechanism of action typically involves the inhibition of the Na+/K+-ATPase pump in myocardial cells.

Potential Signaling Pathways and Experimental Workflows

Given the general mechanism of cardiac glycosides, a logical starting point for investigating the signaling pathways of this compound would be its interaction with the Na+/K+-ATPase pump. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to increased intracellular calcium and enhanced cardiac contractility.

The following diagrams illustrate a hypothetical experimental workflow for characterizing the bioactivity of this compound and the generally accepted signaling pathway for cardiac glycosides.

Caption: Proposed experimental workflow for characterizing this compound.

References

In-depth Technical Guide on the Cytotoxic Effects of Glaucogenin C mono-D-thevetoside on Cancer Cells

A comprehensive search of publicly available scientific literature and research databases has yielded no specific information regarding the cytotoxic effects of Glaucogenin C mono-D-thevetoside on cancer cells.

The absence of accessible research on this specific compound prevents the creation of the requested in-depth technical guide. Further research and publication in peer-reviewed journals would be necessary to provide the scientific community with the data required to compile such a document.

We recommend researchers, scientists, and drug development professionals interested in this topic to consult specialized chemical and biological databases that may contain proprietary or less readily accessible information. Initiating novel research into the cytotoxic properties of this compound would be a necessary step to elucidate its potential as an anti-cancer agent.

Glaucogenin C mono-D-thevetoside: A Technical Guide to a Unique Cardenolide Glycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucogenin C mono-D-thevetoside is a naturally occurring cardenolide glycoside distinguished by its uncommon 13,14:14,15-disecopregnane-type steroidal skeleton. Isolated from medicinal plants of the Cynanchum genus, this compound is a subject of interest for its potential biological activities, characteristic of the cardenolide class. This technical guide provides a comprehensive overview of this compound, including its chemical properties, isolation, and the current understanding of its mechanism of action. While specific quantitative data on its biological activity remains limited in publicly available literature, this document consolidates the existing knowledge and provides context through related compounds.

Introduction

Cardenolide glycosides are a class of naturally derived steroids, historically recognized for their potent effects on cardiac muscle. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a crucial transmembrane enzyme. This inhibition leads to a cascade of downstream signaling events, making these compounds valuable tools for biological research and potential therapeutic agents. This compound is a unique member of this class, isolated from the roots of traditional medicinal plants such as Cynanchum stauntonii and Cynanchum glaucescens.[1][2] Its distinctive chemical structure sets it apart from more common cardenolides and warrants further investigation into its pharmacological profile.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | C₂₈H₄₀O₉ |

| Molecular Weight | 520.61 g/mol |

| CAS Number | 849201-84-9 |

| Class | Cardenolide Glycoside (C21 Steroidal Glycoside) |

| Aglycone | Glaucogenin C |

| Sugar Moiety | D-thevetose |

| Natural Source | Cynanchum stauntonii, Cynanchum glaucescens[1][2] |

Biological Activity and Mechanism of Action

Na+/K+-ATPase Inhibition

The hallmark of cardenolide glycosides is their ability to bind to and inhibit the Na+/K+-ATPase (sodium-potassium pump). This enzyme is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process essential for numerous cellular functions, including nerve impulse transmission and muscle contraction.

The binding of a cardenolide glycoside to the α-subunit of the Na+/K+-ATPase stabilizes the enzyme in an E2-P phosphorylated conformation, preventing its dephosphorylation and subsequent return to the E1 conformation. This disruption of the enzyme's catalytic cycle leads to an increase in intracellular sodium concentration.

Downstream Signaling Pathways

The inhibition of Na+/K+-ATPase by cardenolide glycosides triggers a variety of downstream signaling events. The increase in intracellular sodium alters the function of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium concentration. This elevation in cytosolic calcium is the primary mechanism behind the positive inotropic (increased contractility) effect of cardenolides on cardiac muscle.

Beyond ion homeostasis, the Na+/K+-ATPase also functions as a signaling scaffold. Cardenolide binding can activate Src kinase, a non-receptor tyrosine kinase, which in turn can trigger downstream pathways such as the Ras-Raf-MEK-ERK (MAPK) pathway, influencing cell growth, proliferation, and apoptosis. Furthermore, cardenolides have been shown to modulate the activity of transcription factors like NF-κB.

Cytotoxicity

Table 2: Biological Activity of Related Cardenolide Glycosides from Cynanchum stauntonii

| Compound | Activity | IC₅₀ | Reference |

| Stauntosaponin A | Na+/K+-ATPase Inhibition | 21 µM | [2][4] |

| Stauntosaponin B | Na+/K+-ATPase Inhibition | 29 µM | [2][4] |

| This compound | Cytotoxicity (HeLa, Bel-7402) | Not Reported | [3] |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not explicitly detailed in a single source. However, by compiling information from studies on related compounds from the same genus, a general workflow can be outlined.

Isolation of this compound

The following is a generalized protocol based on the isolation of C21 steroidal glycosides from Cynanchum species.

-

Extraction: The dried and powdered roots of Cynanchum stauntonii are extracted with 95% ethanol at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with a nonpolar solvent (e.g., petroleum ether) and a moderately polar solvent (e.g., ethyl acetate). The ethyl acetate fraction typically contains the cardenolide glycosides.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol.

-

Further Purification: Fractions containing the target compound are further purified using reverse-phase C18 column chromatography and/or preparative high-performance liquid chromatography (HPLC).

-

Characterization: The structure of the isolated compound is elucidated using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Na+/K+-ATPase Inhibition Assay

The inhibitory activity of this compound against Na+/K+-ATPase can be determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

-

Enzyme Source: Purified Na+/K+-ATPase from a source such as porcine cerebral cortex or prepared from tissue homogenates.

-

Reaction Mixture: The assay is typically performed in a buffer solution (e.g., Tris-HCl) containing MgCl₂, NaCl, KCl, and ATP.

-

Inhibitor: A range of concentrations of this compound are added to the reaction mixture.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme and incubated at 37°C. The reaction is stopped after a defined time by adding a solution to precipitate proteins (e.g., trichloroacetic acid).

-

Phosphate Quantification: The amount of inorganic phosphate released is quantified colorimetrically using a reagent such as ammonium (B1175870) molybdate, which forms a colored complex with phosphate.

-

Data Analysis: The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.

Conclusion and Future Directions

This compound represents an intriguing member of the cardenolide glycoside family due to its unique chemical structure. While its primary mechanism of action is presumed to be the inhibition of Na+/K+-ATPase, leading to downstream effects on intracellular ion concentrations and signaling pathways, a detailed pharmacological characterization is still lacking. The reported cytotoxicity against cancer cell lines is promising, but quantitative data is needed to assess its potency and potential for further development.

Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC₅₀ values of this compound for cytotoxicity against a panel of cancer cell lines and its Kᵢ value for Na+/K+-ATPase inhibition.

-

Detailed Mechanistic Studies: Elucidating the specific downstream signaling pathways modulated by this compound in different cell types.

-

Structure-Activity Relationship Studies: Synthesizing or isolating related analogues to understand the contribution of different structural features to its biological activity.

A comprehensive understanding of the biological profile of this compound will be crucial in determining its potential as a lead compound for the development of novel therapeutic agents.

References

In-Vitro Anticancer Potential of Thevetoside: A Technical Overview of a Promising Cardiac Glycoside

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the preliminary in-vitro studies on thevetoside (B1167079) , a cardiac glycoside closely related to the compound of interest, Glaucogenin C mono-D-thevetoside . Due to the current lack of publicly available research on this compound, this document provides an in-depth look at a relevant analogue to offer insights into the potential mechanisms and activities of this class of compounds. The experimental data and pathways described herein are based on studies of thevetoside and the broader family of cardiac glycosides.

Core Findings: Cytotoxicity of Thevetoside Against Human Cancer Cell Lines

Preliminary in-vitro studies have demonstrated the cytotoxic potential of thevetoside, a cardiac glycoside, against various human cancer cell lines. The inhibitory concentration 50 (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in-vitro, have been determined through multiple assay methods. The data indicates that thevetoside exhibits potent cytotoxic effects at low concentrations.

| Cell Line | Assay Method | IC50 (mg/L) |

| SMMC-7721 (Hepatocellular Carcinoma) | Trypan Blue Dye Exclusion | 0.007 |

| SGC-7901 (Gastric Adenocarcinoma) | Trypan Blue Dye Exclusion | 0.011 |

| HeLa (Cervical Cancer) | Trypan Blue Dye Exclusion | 0.018 |

| SMMC-7721 (Hepatocellular Carcinoma) | Neutral Red Vital Staining | 0.016 |

| SGC-7901 (Gastric Adenocarcinoma) | Neutral Red Vital Staining | 0.055 |

| HeLa (Cervical Cancer) | Neutral Red Vital Staining | 0.078 |

| SMMC-7721 (Hepatocellular Carcinoma) | Clonogenic Assay | 0.021 |

| SGC-7901 (Gastric Adenocarcinoma) | Clonogenic Assay | 0.036 |

Data compiled from a study on the antitumor activity of thevetoside in-vitro.[1]

Postulated Mechanism of Action: Induction of Apoptosis via Na+/K+-ATPase Inhibition

Cardiac glycosides, as a class of compounds, are known to exert their cytotoxic effects primarily through the inhibition of the Na+/K+-ATPase pump located on the cell membrane.[2][3] This inhibition leads to a cascade of intracellular events culminating in apoptosis, or programmed cell death. The proposed signaling pathway is as follows:

Caption: Generalized signaling pathway of cardiac glycoside-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary in-vitro studies of thevetoside.

Trypan Blue Exclusion Assay for Cell Viability

This assay is based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

Materials:

-

Cell suspension

-

Trypan Blue solution (0.4%)

-

Phosphate-buffered saline (PBS) or serum-free medium

-

Hemacytometer

-

Light microscope

-

Microcentrifuge tubes

-

Pipettes

Protocol:

-

Harvest cells and prepare a single-cell suspension.

-

Centrifuge an aliquot of the cell suspension at 100 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in PBS or serum-free medium. It is crucial to use a serum-free solution as serum proteins can be stained by trypan blue, leading to inaccurate results.[1]

-

Mix one part of the 0.4% trypan blue solution with one part of the cell suspension.

-

Allow the mixture to incubate at room temperature for approximately 3 minutes. It is important to count the cells within 3 to 5 minutes of mixing, as longer incubation times can lead to an increase in cell death and a decrease in viability counts.[1]

-

Load the hemacytometer with the cell suspension-trypan blue mixture.

-

Under a light microscope, count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells in the central grid of the hemacytometer.

-

Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100

Caption: Workflow for the Trypan Blue Exclusion Assay.

Neutral Red Vital Staining Assay

This assay quantifies the number of viable cells in a culture based on their ability to incorporate and bind the supravital dye, neutral red, within their lysosomes.

Materials:

-

Cells cultured in 96-well plates

-

Neutral Red solution

-

Cell culture medium

-

Fixative solution (e.g., 4% paraformaldehyde)

-

Solubilization solution (e.g., 1% acetic acid in 50% ethanol)

-

Spectrophotometer (plate reader)

Protocol:

-

Seed cells in a 96-well plate and treat them with the desired concentrations of the test compound. Incubate for the desired exposure time.

-

Prepare the Neutral Red staining solution by diluting a stock solution in the appropriate cell culture medium.

-

Remove the culture medium from the wells and add the Neutral Red staining solution.

-

Incubate the plate for 2-3 hours to allow for the uptake of the dye by viable cells.[4]

-

Remove the staining solution and wash the cells gently with a wash buffer to remove any unincorporated dye.

-

Add a fixative solution to the wells and incubate for a short period.

-

Remove the fixative and add the solubilization solution to each well to extract the dye from the lysosomes.

-

Agitate the plate gently to ensure complete solubilization of the dye.

-

Measure the absorbance of the solubilized dye at a wavelength of 540 nm using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

Caption: Workflow for the Neutral Red Vital Staining Assay.

Clonogenic Assay

The clonogenic assay, or colony formation assay, is an in-vitro cell survival assay that assesses the ability of a single cell to undergo unlimited division and form a colony. It is a robust method for determining the effectiveness of cytotoxic agents.

Materials:

-

Single-cell suspension of cancer cells

-

Appropriate cell culture medium and supplements

-

Culture plates (e.g., 6-well plates)

-

Fixative (e.g., methanol, glutaraldehyde)

-

Staining solution (e.g., crystal violet)

-

Stereomicroscope or colony counter

Protocol:

-

Prepare a single-cell suspension of the desired cancer cells.

-

Seed the cells into culture plates at a low density to allow for the formation of distinct colonies. The seeding density may need to be optimized for each cell line and treatment condition.

-

Treat the cells with the desired concentrations of the test compound.

-

Incubate the plates in a CO2 incubator at 37°C for 1-3 weeks, or until the colonies in the control plates are of a sufficient size (typically defined as at least 50 cells per colony).[5]

-

After the incubation period, aspirate the medium and wash the plates with PBS.

-

Fix the colonies by adding a fixative solution and incubating for a specified time.

-

Remove the fixative and stain the colonies with a staining solution, such as crystal violet.

-

Wash the plates to remove excess stain and allow them to air dry.

-

Count the number of colonies in each plate. A colony is typically defined as a cluster of at least 50 cells.

-

Calculate the plating efficiency (PE) and the surviving fraction (SF) to determine the effect of the treatment.

Caption: Workflow for the Clonogenic Assay.

References

- 1. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]

- 3. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clonogenic Assay [bio-protocol.org]

Pharmacological Profile of Glaucogenin C mono-D-thevetoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucogenin C mono-D-thevetoside is a naturally occurring C21 seco-pregnane steroidal glycoside. This compound has garnered scientific interest due to its potential therapeutic applications, primarily its antiviral activity. This technical guide provides a comprehensive overview of the available pharmacological data on this compound, including its origins, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Source:

This compound is characterized by a unique seco-pregnane skeleton. It has been isolated from the roots of plants belonging to the Cynanchum genus, notably Cynanchum glaucescens and Cynanchum stauntonii. These plants have a history of use in traditional Chinese medicine for treating respiratory ailments, suggesting a basis for their bioactive constituents' pharmacological investigation.

Pharmacological Activity

The primary pharmacological activity identified for this compound and related compounds is its antiviral effect, particularly against alphavirus-like positive-strand RNA viruses. Additionally, based on the activity of structurally similar compounds, it may possess cytotoxic properties.

Antiviral Activity

Glaucogenin C and its glycosides have demonstrated potent and selective inhibition of several alphavirus-like positive-strand RNA viruses. This includes viruses that infect both plants and animals.

Mechanism of Action:

The antiviral mechanism of Glaucogenin C glycosides involves the specific suppression of viral subgenomic RNA (sgRNA) expression. In the replication cycle of these viruses, sgRNA serves as the template for the translation of structural proteins necessary for viral assembly. By inhibiting sgRNA accumulation without affecting the viral genomic RNA, these compounds effectively halt the production of new viral particles and prevent systemic infection.

Cytotoxic Activity

Quantitative Pharmacological Data

Specific quantitative data for the antiviral or cytotoxic activity of this compound (e.g., EC50, IC50 values) are not available in the public domain based on the conducted literature search. However, data for a closely related compound, paniculatumoside C , a pentasugar glycoside of glaucogenin C, provides a strong indication of the potential potency of this class of molecules.

| Compound | Virus | Cell Line | EC50 (nM) |

| Paniculatumoside C | Sindbis virus (SINV) | BHK-21 | 1.5 |

| Paniculatumoside C | Getah virus (GETV) | Vero | 1.0 |

| Paniculatumoside C | Eastern equine encephalitis virus (EEEV) | MRC-5 | 2.0 |

Experimental Protocols

The following are representative experimental protocols for assessing the antiviral and cytotoxic activities of seco-pregnane glycosides, based on methodologies reported for analogous compounds.

Antiviral Activity Assay (Cell Culture)

This protocol describes a method for determining the half-maximal effective concentration (EC50) of a compound against a given virus in a cell culture system.

Workflow:

An In-depth Technical Guide to Glaucogenin C mono-D-thevetoside and its Aglycone, Glaucogenin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucogenin C and its glycoside, Glaucogenin C mono-D-thevetoside, are C21 steroidal compounds isolated from the roots of traditional medicinal plants such as Cynanchum stauntonii. This technical guide provides a comprehensive overview of the current scientific knowledge regarding these compounds, with a particular focus on the cytotoxic and pro-apoptotic activities of this compound. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the known signaling pathways and experimental workflows to support further research and development in oncology and related fields. While significant data exists for the glycoside, research on the biological activity of the aglycone, Glaucogenin C, is limited.

Introduction

C21 steroidal glycosides, a class of natural products prevalent in the Asclepiadaceae family, have garnered considerable interest for their diverse biological activities, including potent anticancer properties. This compound, a notable member of this class, has been identified as a promising cytotoxic agent. Research indicates that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a lead compound for novel cancer therapeutics. This guide aims to consolidate the available technical information to facilitate further investigation into its mechanism of action and therapeutic potential.

Quantitative Data

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below. To date, there is no publicly available quantitative data on the biological activity of the aglycone, Glaucogenin C.

Table 1: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Human Hepatocellular Carcinoma | 12.24 | [1] |

| A549 | Human Lung Carcinoma | 26.82 | [1] |

| 4T1 | Murine Breast Cancer | 44.12 | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. While the full-text methodologies for the specific studies on this compound are not publicly available, this section provides detailed, standardized protocols for the key assays used to characterize its cytotoxic and apoptotic effects.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 72 hours).

-

MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration. Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

-